

# Amthamine Dihydrobromide: A Comparative Guide for H2 Receptor Agonists

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## Compound of Interest

Compound Name: Amthamine dihydrobromide

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This guide provides a comprehensive comparison of **Amthamine dihydrobromide** with other prominent histamine H2 receptor agonists. The information presented is collated from various experimental studies to offer an objective overview of its performance, supported by quantitative data and detailed methodologies for key experiments.

## Executive Summary

**Amthamine dihydrobromide** is a potent and highly selective histamine H2 receptor agonist. Experimental data consistently demonstrates that Amthamine is approximately equipotent to histamine and significantly more potent than dimaprit in various in vitro and in vivo models.<sup>[1]</sup> Its high selectivity for the H2 receptor, with negligible activity at H1 and weak antagonist effects at H3 receptors, makes it a valuable tool for investigating H2 receptor-mediated physiological processes.<sup>[1]</sup>

## Data Presentation: Potency and Efficacy Comparison

The following tables summarize the quantitative data on the potency and efficacy of **Amthamine dihydrobromide** in comparison to other commonly used H2 receptor agonists.

Table 1: In Vitro Potency of H2 Receptor Agonists in Isolated Guinea Pig Atria

Agonist	pD2 (-log EC50 M)
Amthamine	6.72
Histamine	~6.7
Dimaprit	~5.7

pD2 values represent the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal response. A higher pD2 value indicates greater potency.

Table 2: In Vitro Efficacy of H2 Receptor Agonists in Rat Isolated Gastric Fundus

Agonist	EC50 (μM)
Amthamine	18.9[1]
Histamine	N/A
Dimaprit	N/A

EC50 is the molar concentration of an agonist that produces 50% of the maximum possible effect. A lower EC50 value indicates greater potency.

Table 3: In Vivo Potency of H2 Receptor Agonists on Gastric Acid Secretion in Anesthetized Rats

Agonist	ED50 (μmol/kg i.v.)
Amthamine	11.69[1]
Histamine	~11
Dimaprit	3 to 10-fold less potent than Amthamine[1]
Impromidine	~0.0038 (in conscious dogs)[2]

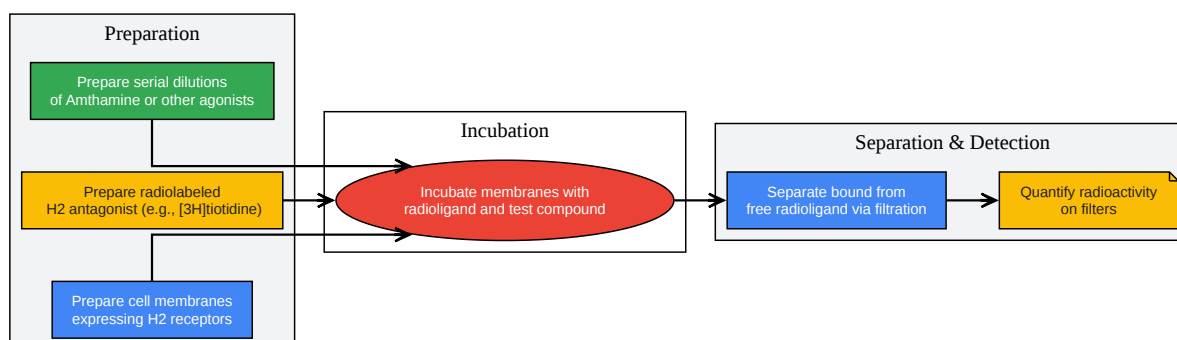
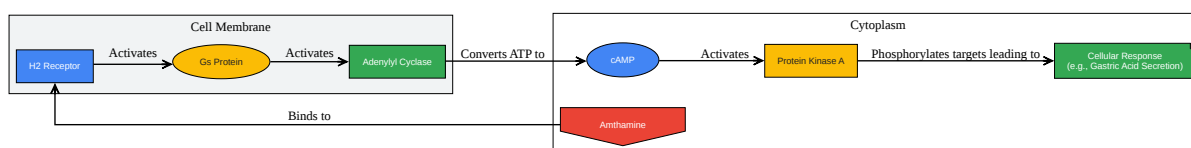
ED50 is the dose of a drug that produces 50% of its maximum response. A lower ED50 value indicates greater potency.

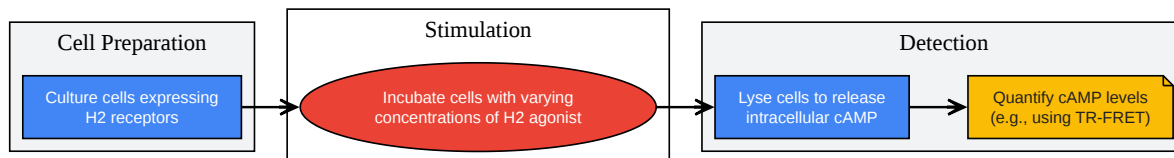
## Selectivity Profile

**Amthamine dihydrobromide** exhibits high selectivity for the H2 receptor. Studies have shown that it has no stimulatory activity at H1 and H3 receptors.[1] This high selectivity is a key advantage, as it allows for the specific investigation of H2 receptor function without the confounding effects of activating other histamine receptor subtypes.

## Signaling Pathways

Activation of the histamine H2 receptor primarily triggers the Gs alpha subunit of the G-protein complex. This initiates a signaling cascade through adenylyl cyclase, leading to the production of cyclic AMP (cAMP).





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## References

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